molecular formula C14H20N2O2 B14897756 n-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide

n-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide

Cat. No.: B14897756
M. Wt: 248.32 g/mol
InChI Key: RWWVMZWSNWBZEA-UHFFFAOYSA-N
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Description

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide is a chemical compound with a complex structure that includes a tert-butylamino group, an oxoethyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with an appropriate oxoethyl precursor, followed by the introduction of the methylbenzamide group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butylamino)ethanol: Shares the tert-butylamino group but differs in the rest of the structure.

    N-tert-Butylethanolamine: Another compound with a tert-butylamino group, used in different contexts.

Uniqueness

N-(2-(Tert-butylamino)-2-oxoethyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-N-methylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)15-12(17)10-16(4)13(18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17)

InChI Key

RWWVMZWSNWBZEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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